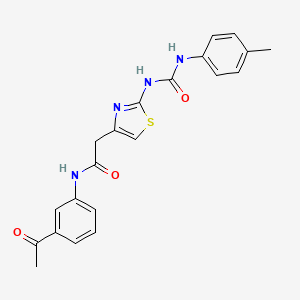

N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide

Descripción

N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a thiazole-based acetamide derivative featuring a p-tolyl ureido substituent on the thiazole ring and a 3-acetylphenyl group on the acetamide moiety.

Propiedades

IUPAC Name |

N-(3-acetylphenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N4O3S/c1-13-6-8-16(9-7-13)23-20(28)25-21-24-18(12-29-21)11-19(27)22-17-5-3-4-15(10-17)14(2)26/h3-10,12H,11H2,1-2H3,(H,22,27)(H2,23,24,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLHWHVMBLBRYNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=CC(=C3)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thiourea under basic conditions.

Introduction of the Urea Group: The urea derivative can be introduced by reacting the thiazole intermediate with p-tolyl isocyanate.

Acetylation: The final step involves the acetylation of the phenyl ring using acetic anhydride in the presence of a catalyst such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize production.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the acetyl group.

Reduction: Reduction reactions can target the carbonyl groups in the acetamide and acetyl moieties.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution, while nucleophilic substitution may involve reagents like sodium methoxide.

Major Products

Oxidation: Products may include carboxylic acids or sulfoxides.

Reduction: Alcohols or amines can be formed.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Aplicaciones Científicas De Investigación

Biological Activities

-

Anticancer Activity

- Recent studies have highlighted the potential of N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide as an anticancer agent. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines, suggesting this compound may also possess similar properties .

- A study focused on the synthesis of related thiophene derivatives demonstrated their antitumor profiles against human tumor cell lines, indicating that modifications to the core structure can enhance anticancer efficacy .

-

Antioxidant Properties

- The antioxidant activity of compounds similar to this compound has been evaluated using various assays. For instance, derivatives have shown significant inhibition of free radicals, which is crucial for preventing oxidative stress-related diseases .

- In a comparative study, certain derivatives exhibited up to 62% inhibition in antioxidant assays, highlighting the potential of these compounds in developing antioxidant therapies .

-

Antibacterial Activity

- The antibacterial properties of this compound and its analogs have been investigated against several pathogenic bacteria. Results indicate that compounds with similar thiazole structures demonstrate varying degrees of antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

- The structure-activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can enhance antibacterial effectiveness, making it a candidate for further development in antimicrobial therapies .

Case Studies

- Study on Anticancer Efficacy

-

Antioxidant Activity Assessment

- Another study utilized the ABTS assay to evaluate antioxidant properties across a range of derivatives. The findings revealed that certain structural modifications led to enhanced free radical scavenging activities, positioning these compounds as potential candidates for treating oxidative stress-related conditions .

Mecanismo De Acción

The mechanism of action of N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole ring and urea moiety are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell proliferation.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Key Observations:

MAO Inhibition : Compound 4a (structurally closest to the target) inhibits both MAO isoforms, suggesting that the thiazole-p-tolyl combination is critical for enzyme interaction .

Antimicrobial Activity : Derivatives like 107b and 107j exhibit broad-spectrum activity against S. aureus and E. coli, with MIC values as low as 6.25 µg/mL. The target’s p-tolyl ureido group may enhance selectivity compared to simpler aryl acetamides .

Urease Inhibition : Thioxothiazolidinyl-acetamides () show potent urease inhibition (IC₅₀ < 2.3 µM), highlighting the role of sulfur-containing heterocycles in enzyme targeting .

Substituent-Driven Activity Differences

- Thiazole Position: Thiazol-4-yl (target) vs.

- Ureido vs. Thioxo Groups : The target’s ureido group may favor hydrogen bonding (e.g., with MAO or kinases), while thioxo groups () enhance metal chelation for urease inhibition .

- Aryl Substituents : The 3-acetylphenyl group in the target could improve metabolic stability compared to simpler methyl or halogenated aryl groups in analogs like 107a–m .

Actividad Biológica

N-(3-acetylphenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is a complex organic compound with potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

- CAS Number : 921486-73-9

- Molecular Formula : C21H20N4O3S

- Molecular Weight : 408.5 g/mol

The compound features a thiazole ring, urea linkage, and aromatic substituents, which contribute to its biological properties.

Biological Activity Overview

Research indicates that compounds with similar structural motifs often exhibit various biological activities, including:

- Antimicrobial : Potential effectiveness against bacterial and fungal infections.

- Anti-inflammatory : Ability to reduce inflammation in various models.

- Anticancer : Inhibition of cancer cell proliferation and induction of apoptosis.

The biological activity of this compound may involve:

- Interaction with Receptors : Compounds with thiazole structures often interact with various receptors, modulating their activity.

- Enzyme Inhibition : The urea linkage may facilitate binding to enzyme active sites, inhibiting their function.

- Calcium Channel Modulation : Similar compounds have been shown to affect voltage-gated calcium channels, influencing neurotransmitter release and cellular excitability.

Antinociceptive Activity

A study exploring the antinociceptive effects of structurally related compounds demonstrated significant pain relief in mouse models. The primary compound tested was DM497, which shares structural similarities with this compound. The results indicated that these compounds could modulate nicotinic acetylcholine receptors (nAChRs), suggesting potential for neuropathic pain management .

Anticancer Potential

Another study focused on the anticancer properties of thiazole derivatives, indicating that modifications to the thiazole ring can enhance cytotoxicity against cancer cell lines. The presence of the p-tolyl group in this compound may contribute to its effectiveness by improving membrane permeability and receptor binding affinity .

Comparative Analysis

To better understand the potential of this compound, it is useful to compare it with similar compounds:

Case Studies

- Neuropathic Pain Model : In a mouse model using oxaliplatin-induced neuropathic pain, DM497 exhibited significant pain relief without affecting motor coordination, indicating a specific antinociceptive mechanism mediated through nAChR modulation .

- Cytotoxicity Assays : In vitro studies have shown that thiazole derivatives can inhibit cancer cell growth significantly, with IC50 values indicating potent activity against specific cancer lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.